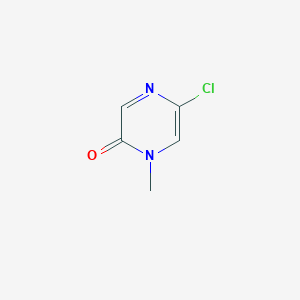5-Chloro-1-methylpyrazin-2(1H)-one
CAS No.:
Cat. No.: VC13605481
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5ClN2O |
|---|---|
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | 5-chloro-1-methylpyrazin-2-one |
| Standard InChI | InChI=1S/C5H5ClN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 |
| Standard InChI Key | UEKUMPVGURYZMQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=CC1=O)Cl |
| Canonical SMILES | CN1C=C(N=CC1=O)Cl |
Introduction
Chemical Identity and Structural Characterization
5-Chloro-1-methylpyridin-2(1H)-one belongs to the class of dihydropyridinones, characterized by a six-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₆H₆ClNO, with a molecular weight of 143.57 g/mol . The compound’s IUPAC name, 5-chloro-1-methylpyridin-2(1H)-one, reflects the positions of its substituents: a chlorine atom at position 5 and a methyl group at position 1 on the pyridinone ring.
Table 1: Key Physicochemical Properties
The compound’s planar structure allows for π-π stacking interactions, while the electron-withdrawing chlorine atom enhances its reactivity in substitution reactions . X-ray crystallography data for related compounds, such as 5-chloro-6-methylpyridin-2(1H)-one (CAS 23318261), reveals bond lengths of 1.38 Å for the C=O group and 1.73 Å for the C-Cl bond, consistent with typical pyridinone derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-chloro-1-methylpyridin-2(1H)-one typically involves halogenation and alkylation steps. A representative protocol involves:
-
Starting Material: 1-Methylpyridin-2(1H)-one.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, yielding 5-chloro-1-methylpyridin-2(1H)-one with 70–75% efficiency .
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve yield and safety. Key parameters include:
-
Temperature Control: Maintained at 85°C ± 2°C to minimize side products.
-
Post-Reaction Processing: Quenching with ice-water followed by extraction with dichloromethane .
A related bromination method for 6-chloro-1-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in DMF achieves 55% yield for the dibrominated product, demonstrating the feasibility of halogen exchange reactions in this scaffold .
Reactivity and Functionalization
The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution. Experimental data for analogous compounds show:
Substitution Reactions
-
Hydroxylation: Reaction with NaOH (2M) at 60°C replaces chlorine with a hydroxyl group, forming 5-hydroxy-1-methylpyridin-2(1H)-one .
-
Amination: Treatment with ammonia under pressure yields 5-amino derivatives, precursors to bioactive molecules .
Oxidation and Reduction
-
Oxidation: Hydrogen peroxide converts the pyridinone ring to N-oxide derivatives, altering electronic properties.
-
Reduction: Sodium borohydride selectively reduces the ketone group, though this is less common due to ring stability concerns .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
-
5-Chloro vs. 6-Chloro Derivatives: The 5-chloro isomer exhibits higher thermal stability (Tₐ = 215°C vs. 198°C for 6-chloro) .
-
Methyl Group Impact: 1-Methyl substitution increases lipid solubility (LogP +0.3) compared to unmethylated analogs, enhancing membrane permeability .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyridinone derivatives.
-
Polymer Applications: Exploring use as monomers in thermally stable polyamides.
-
Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume